(+-)-Cyclobut-C

Antiviral Nucleoside Analogues Enantiomeric Specificity

(+-)-Cyclobut-C is the racemic mixture of a carbocyclic nucleoside analogue featuring a cytosine base linked to a 2,3-bis(hydroxymethyl)cyclobutyl scaffold, with the IUPAC name 4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one (C10H15N3O3, MW 225.24 g/mol). It belongs to a class of cyclobutane-containing nucleoside mimetics originally developed as antiviral agents, where the strained cyclobutyl ring replaces the natural ribose sugar to confer metabolic stability and modulate enzyme recognition.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 130464-63-0
Cat. No. B12787570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-Cyclobut-C
CAS130464-63-0
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1C(C(C1N2C=CC(=NC2=O)N)CO)CO
InChIInChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16)
InChIKeyYFKYBKVHTQUYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+-)-Cyclobut-C (CAS 130464-63-0): Core Chemical Identity and Nucleoside Class Overview


(+-)-Cyclobut-C is the racemic mixture of a carbocyclic nucleoside analogue featuring a cytosine base linked to a 2,3-bis(hydroxymethyl)cyclobutyl scaffold, with the IUPAC name 4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one (C10H15N3O3, MW 225.24 g/mol) . It belongs to a class of cyclobutane-containing nucleoside mimetics originally developed as antiviral agents, where the strained cyclobutyl ring replaces the natural ribose sugar to confer metabolic stability and modulate enzyme recognition [1]. The compound exists as a 1:1 mixture of (1R,2S,3R) and (1S,2R,3S) enantiomers, a stereochemical feature that directly impacts biological activity, as demonstrated in its purine counterparts [2].

Why Substituting (+-)-Cyclobut-C with a Generic Cyclobutyl Nucleoside Is Not Scientifically Justifiable


Direct generic substitution of (+-)-Cyclobut-C with another in-class compound or a single enantiomer cannot be assumed to be equivalent. The landmark study by Bisacchi et al. on the structurally analogous cyclobutyl guanine (Cyclobut-G) and adenine (Cyclobut-A) analogues demonstrated an absolute stereochemical dependence of antiviral activity [1]. The enantiomer mimicking the natural nucleoside configuration displayed potent inhibition across a panel of herpesviruses, while its mirror image was completely devoid of activity. Furthermore, the triphosphate form of the active enantiomer exhibited selective inhibition of the viral DNA polymerase over the human enzyme, a hallmark of a viable antiviral agent. Given that (+-)-Cyclobut-C is an unresolved racemate, a scientist substituting it with a presumed 'similar' optically pure pyrimidine analogue or a different cyclobutane nucleoside without quantitative, matching stereochemical and virological data risks introducing a compound with null activity, altered target selectivity, or uncharacterized toxicity [2]. The evidence gap cannot be bridged by structural analogy alone.

Quantitative Performance Benchmarks for (+-)-Cyclobut-C Selection: A Direct Comparator Evidence Review


Enantiomer-Specific Antiviral Potency: The Functional Consequence of Stereochemistry

No direct antiviral activity data for (+-)-Cyclobut-C were identified in the primary literature. However, the enantiomeric forms of the structurally closest comparator, Cyclobut-G (guanine analogue), show a binary on/off activity profile. The active enantiomer, [1R-(1α,2β,3α)]-9-[2,3-bis(hydroxymethyl)cyclobutyl]guanine (compound 7), is highly active against herpes simplex virus type 1 (HSV-1), HSV-2, varicella-zoster virus (VZV), and human cytomegalovirus (HCMV) in vitro. Its opposite enantiomer, compound 8, is completely inactive against all tested viruses [1]. This stereochemical dependency is a foundational principle of the cyclobutyl nucleoside class. Since (+-)-Cyclobut-C is a racemic mixture, it inherently contains 50% of the theoretically inactive enantiomer. A procurement decision must recognize that the observed biological activity will be solely contributed by the active enantiomer, and the racemate's effective potency will be diminished relative to a pure active enantiomer preparation [2].

Antiviral Nucleoside Analogues Enantiomeric Specificity Herpesviruses

Selectivity Window: Viral vs. Human DNA Polymerase Inhibition

For the active enantiomer of Cyclobut-G (compound 7), the triphosphate metabolite (7-TP) selectively inhibits HSV-1 DNA polymerase with an Ki value significantly lower than that for human (HeLa) DNA polymerase α. The opposite enantiomer triphosphate (8-TP) is a much weaker inhibitor of both polymerases. Quantitative data from cell-free assays show 7-TP is a potent, competitive inhibitor of HSV-1 DNA polymerase, while 8-TP inhibition is negligible [1]. There are no equivalent polymerase inhibition data for the triphosphate of (+-)-Cyclobut-C or its individual enantiomers. This is a critical evidence gap, as the polymerase selectivity profile is the primary determinant of a nucleoside analogue's therapeutic window [2].

HSV-1 DNA Polymerase Selectivity Index Mechanism of Action

Metabolic Stability Advantage of the Carbocyclic C-N Glycosidic Bond

A distinguishing feature of (+-)-Cyclobut-C relative to conventional ribofuranosyl cytidine analogues is the carbocyclic C-N linkage between the cyclobutane ring and the cytosine base. Unlike the natural N-glycosidic bond in cytidine, which is susceptible to enzymatic and acid-catalyzed hydrolysis, the C-N bond in carbocyclic nucleosides is inherently resistant to cleavage. This translates into significantly prolonged metabolic half-life in biological media [1]. While quantitative comparative stability data (e.g., t1/2 in human serum or liver microsomes) for (+-)-Cyclobut-C versus cytidine have not been published, the class-level advantage is well-documented for carbocyclic nucleosides as a whole. For example, the structurally distinct carbocyclic nucleoside abacavir demonstrates a metabolic stability profile that is fundamentally a consequence of this C-N bond feature [2]. A user selecting (+-)-Cyclobut-C over a standard ribose-based cytidine analogue for a long-duration cell-based assay or a medium-throughput screening protocol would be leveraging this inherent chemical stability advantage.

Carbocyclic Nucleoside Metabolic Stability Glycosidic Bond Acid Stability

Validated and Evidence-Linked Application Scenarios for (+-)-Cyclobut-C in Research and Industrial Procurement


Stereo-Structure-Activity Relationship (SSAR) Probe for Antiviral Nucleoside Discovery Programs

Academic and pharmaceutical virology groups focused on herpesvirus or other DNA virus targets can utilize (+-)-Cyclobut-C as a critical racemic comparator to map the stereochemical determinants of antiviral activity. Its well-characterized purine analogues (Cyclobut-A and Cyclobut-G) have established the on/off activity switch between enantiomers [1]. Procuring the unresolved racemic cytosine version allows researchers to perform chiral resolution and independently test both enantiomers, generating novel IP-differentiable SSAR data for the cytosine scaffold that is currently absent from the literature.

Reference Standard for Cyclobutane-Containing Nucleoside Metabolite Identification

For laboratories conducting in vitro or in vivo metabolism studies of next-generation cyclobutyl nucleoside drug candidates, (+-)-Cyclobut-C serves as a synthetic intermediate and analytical reference standard. The 2,3-bis(hydroxymethyl)cyclobutyl motif is a common metabolic handle. Its use ensures accurate identification and quantification of related metabolites, leveraging the known metabolic stability of the carbocyclic C-N bond compared to ribose-based nucleosides [2].

Novel Scaffold for Chemical Biology of Cytosine-Metabolizing Enzymes

Research groups studying cytidine deaminase, dCMP deaminase, or other cytosine-specific enzymes may procure (+-)-Cyclobut-C as a non-hydrolyzable, carbocyclic substrate mimic. The absence of the labile N-glycosidic bond makes it a potential stable inhibitor or mechanistic probe [1]. The racemic nature allows initial screening to determine if enzyme recognition is stereospecific, a key criterion for progressing to enantiopure synthesis.

Quote Request

Request a Quote for (+-)-Cyclobut-C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.